molecular formula C12H18N2O2S B7583908 1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine

1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine

Cat. No.: B7583908
M. Wt: 254.35 g/mol
InChI Key: QRHGBKVSEYMIEJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine, also known as DMCM, is a benzodiazepine derivative that has been widely used in scientific research for its pharmacological properties. DMCM is a potent allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine acts as a positive allosteric modulator of the GABAA receptor, enhancing the binding of GABA to the receptor and increasing the opening of the chloride channel. This results in an increase in the inhibitory effects of GABA on neuronal activity, leading to sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal models. This compound can also induce tolerance and dependence, similar to other benzodiazepines. This compound has been shown to have a biphasic effect on memory, with low doses improving memory and high doses impairing memory.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine has several advantages for lab experiments, including its high potency and selectivity for the α4β3δ receptor subtype, which allows for the differentiation between various subtypes of GABAA receptors. This compound can also be used to study the allosteric modulation of the GABAA receptor, which is an important target for drug development. However, this compound has some limitations, including its potential for inducing tolerance and dependence, which can complicate the interpretation of experimental results.

Future Directions

For the study of 1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine include the development of more selective and potent allosteric modulators of the GABAA receptor, as well as the investigation of the structural basis of allosteric modulation. This compound can also be used to study the role of the α4β3δ receptor subtype in various neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and schizophrenia. Additionally, this compound can be used to study the effects of chronic benzodiazepine use on the brain and behavior, which can inform the development of safer and more effective treatments for these disorders.

Synthesis Methods

1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with acetic anhydride, followed by the reaction with thionyl chloride and dimethylamine. The final product is obtained through the reaction of the resulting intermediate with methylsulfonyl chloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of reagents.

Scientific Research Applications

1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine has been widely used in scientific research as a tool to study the GABAA receptor and its pharmacology. This compound can be used to differentiate between various subtypes of GABAA receptors, as it has a higher affinity for the α4β3δ receptor subtype than for the α1β2γ2 receptor subtype. This compound can also be used to study the allosteric modulation of the GABAA receptor, as it enhances the binding of GABA to the receptor and increases the opening of the chloride channel.

Properties

IUPAC Name

1,3-dimethyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-8-13(2)12-7-5-4-6-11(12)9-14(10)17(3,15)16/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHGBKVSEYMIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2CN1S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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